molecular formula C12H14N2O2 B050840 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid CAS No. 115444-73-0

4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid

Cat. No. B050840
M. Wt: 218.25 g/mol
InChI Key: IRBRKNDBYUBKIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various chemical reactions, aiming to explore the effects of substituting different groups on the benzimidazole ring. For example, Grella et al. (1987) synthesized thirty 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids to evaluate the substitution effects on choleretic activity, indicating a general method for synthesizing benzimidazole derivatives with potential bioactivity (Grella, Paglietti, Sparatore, Manca, & Satta, 1987).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated through X-ray diffraction analysis, IR, and electronic absorption spectroscopy, as demonstrated by Sokol et al. (2002) for a related benzimidazole compound (Sokol, Shklyaev, Ryabov, Sergienko, Merkur’eva, Davydov, & Safronov, 2002). These techniques provide insights into the compound's electronic structure and bonding.

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, leading to a range of biological activities. The synthesis of benzimidazole derivatives often involves condensation reactions, as seen in the production of 2-methyl-1H-benzimidazole derivatives with antioxidant and antimicrobial activities (Poddar, Saqueeb, & Rahman, 2016).

Scientific Research Applications

  • Vibrational Spectroscopy and Quantum Computational Studies

    • Field : Physical Chemistry
    • Application : This study focuses on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid .
    • Method : The B3LYP/6-311++G(d,p) basis set was used for experimental and theoretical investigations. The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .
    • Results : The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes. Theoretical and actual NMR chemical shifts were found to be quite similar .
  • Pharmacological Activities of Benzimidazole Derivatives

    • Field : Pharmacology
    • Application : Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .
    • Method : Researchers have synthesized plenty of benzimidazole derivatives in the last decades .
    • Results : A large share of these compounds exerted excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .
  • Synthesis of Asymmetric Bis(Benzimidazoles)

    • Field : Organic Chemistry
    • Application : The study involves the preparation of 4-(2-benzimidazolyl)-3-oxabutanoic acid and its use for condensation with various diamines to form asymmetric bis(benzimidazoles) .
    • Method : The acids were used for condensation with 4-nitro-o-phenylenediamine, N-methyl-o-phenylenediamine, or 4,5-dimethyl-o-phenylenediamine .
    • Results : The study resulted in the formation of asymmetric bis(benzimidazoles) .
  • Broad-Spectrum Pharmacological Properties

    • Field : Medicinal Chemistry
    • Application : Benzimidazole derivatives possess broad-spectrum pharmacological properties .
    • Method : Various benzimidazole derivatives have been synthesized and tested for their pharmacological activities .
    • Results : Compounds bearing benzimidazole nucleus possess pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

properties

IUPAC Name

4-(2-methylbenzimidazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBRKNDBYUBKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402622
Record name 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid

CAS RN

115444-73-0
Record name 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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